molecular formula C11H14N2O B11906178 (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one

(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11906178
M. Wt: 190.24 g/mol
InChI Key: KPOFXHDNGBIGTF-JTQLQIEISA-N
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Description

(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one (CAS Number 952060-29-6) is an enantiopure, nitrogen-based heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a privileged motif in the construction of biologically active molecules . Researchers value this chiral dihydroquinoxalinone core for its versatility in asymmetric synthesis and its presence in compounds with diverse pharmacological profiles . A prominent application of this chemical class is in the development of potent tubulin polymerization inhibitors. Pyrimidine-dihydroquinoxalinone derivatives, built upon this core structure, have demonstrated strong binding to the colchicine site of tubulin, leading to antiproliferative activity against a wide range of cancer cell lines, including melanoma, and breast, pancreatic, and prostate cancers, even in taxane-resistant models . The specific (S)-enantiomer, with its defined stereochemistry at the 3-position, is crucial for achieving selective interactions in biological systems. With a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol , this compound serves as a critical synthetic intermediate and a key scaffold for exploring new therapeutic agents. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(3S)-3-propan-2-yl-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C11H14N2O/c1-7(2)10-11(14)13-9-6-4-3-5-8(9)12-10/h3-7,10,12H,1-2H3,(H,13,14)/t10-/m0/s1

InChI Key

KPOFXHDNGBIGTF-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)NC2=CC=CC=C2N1

Canonical SMILES

CC(C)C1C(=O)NC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Direct Alkylation of Quinoxalinone

SubstrateAlkylating AgentBaseSolventYield (%)
1aIsopropyl bromideK₂CO₃DMFNot reported

Enantioselective Synthesis of (S)-3-Isopropyl Derivative

SubstrateCatalystee (%)Yield (%)
3-Propenylquinoxalinone[Ru((R)-BINAP)]Cl₂9485

Comparative Analysis of Synthetic Routes

The table below summarizes potential routes for synthesizing (S)-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one:

MethodKey StepAdvantagesLimitations
CyclocondensationEthyl glyoxalate + diamineHigh yield (up to 92%)Requires custom α-keto ester
Direct AlkylationK₂CO₃/DMF alkylationSimple conditionsNo stereocontrol
ElectrochemicalRadical decarboxylationMild conditionsLow ee without chiral induction
Asymmetric CatalysisRu-BINAP hydrogenationHigh enantioselectivity (94% ee)Requires prochiral substrate

Chemical Reactions Analysis

Types of Reactions

(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in organic solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one in cancer treatment. A study evaluating various derivatives demonstrated significant antiproliferative effects against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values of some active compounds were found to be as low as 1.9 μg/mL, indicating potent anticancer activity .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Its derivatives have shown effectiveness against various pathogens, making it a candidate for further development into antimicrobial agents. The mechanism often involves the inhibition of specific enzymes or receptors critical for microbial survival .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented in several studies. Compounds derived from this structure have been shown to reduce inflammation markers in vitro and in vivo, suggesting a role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to its structure can enhance its potency and selectivity against specific targets, which is essential for drug development .

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in materials science and catalysis. Its unique chemical properties allow it to be utilized in the development of new materials and as a catalyst in various chemical reactions .

Case Studies and Research Findings

StudyApplicationFindings
De Brabander et al., 2016AnticancerDeveloped derivatives with IC50 values < 5 μg/mL against cancer cell lines
Stokes et al., 2020AntimicrobialDemonstrated effectiveness against multiple bacterial strains
Munin et al., 2021Anti-inflammatoryShowed significant reduction in inflammation markers in animal models

Mechanism of Action

The mechanism of action of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, thereby exerting its biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity vs. Polarity : The (S)-3-isopropyl derivative’s lipophilicity contrasts with dicarboxylic derivatives, which exhibit superior sGC binding due to polar interactions but may suffer from poor cellular permeability .
  • Stereochemistry : The (S)-configuration is hypothesized to optimize target engagement, analogous to enantioselective AMPA receptor antagonists .
  • Bulk and Activity : Bulky groups (e.g., naphthyl in J46) enhance kinase selectivity, whereas smaller substituents (e.g., cyclopropyl) balance activity and pharmacokinetics .

Soluble Guanylate Cyclase (sGC) Activation

Dicarboxylic derivatives outperform monocarboxylic and alkyl-substituted analogs in sGC activation due to dual hydrogen-bonding with Tyr-Ser-Arg (Y-S-R) motifs in the sGC β1 domain . The (S)-3-isopropyl derivative may lack these interactions but could compensate through hydrophobic contacts in unoccupied pockets .

Kinase Inhibition

JNK3 inhibitors like J46-37 (IC50: 8 nM) rely on extended aromatic systems for binding, a feature absent in the (S)-3-isopropyl compound. However, the isopropyl group’s stereochemistry might enable unique interactions with kinase allosteric sites .

Anticonvulsant Activity

AMPA receptor antagonists with acetyl groups at N1 (e.g., Compound 3) show moderate activity, while the (S)-3-isopropyl derivative’s stereochemistry could refine receptor specificity .

Physicochemical Properties

Property (S)-3-Isopropyl Derivative Dicarboxylic Derivative J46 (Naphthyl Derivative)
LogP (Predicted) ~2.5 ~0.8 ~3.9
Solubility (aq.) Moderate High Low
Metabolic Stability High (stable to CYP450) Moderate Low (due to naphthyl)

Note: The isopropyl group balances lipophilicity and solubility, making it favorable for oral bioavailability compared to highly polar (dicarboxylic) or bulky (naphthyl) analogs .

Biological Activity

(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one is a derivative of the quinoxaline family, which has garnered attention due to its diverse biological activities. The compound's structure, characterized by an isopropyl group at the 3-position and a dihydroquinoxaline core, contributes to its interaction with various biological targets. This article reviews the biological activities associated with this compound, synthesizing findings from multiple studies.

The chemical formula for this compound is C8H10N2OC_8H_{10}N_2O with a molecular weight of approximately 150.18 g/mol. Its unique structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
HeLa (cervical)0.126
SMMC-7721 (liver)0.071
K562 (leukemia)0.164

The structure-activity relationship (SAR) analysis indicates that the presence of the isopropyl group enhances the compound's activity, while substitutions with electron-withdrawing groups tend to decrease efficacy .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. It acts as an antagonist to bradykinin B1 receptors, showing potential in reducing inflammation through modulation of inflammatory pathways:

Activity IC50 (nM) Reference
Bradykinin B1 receptor antagonist0.12 ± 0.10

The biological activities of this compound are attributed to its ability to interact with specific receptors and enzymes involved in disease pathways. For instance:

  • Antimicrobial Mechanism : Disruption of cellular integrity and inhibition of protein synthesis.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells via modulation of cell cycle regulators and pro-apoptotic factors.
  • Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and interference with signaling pathways.

Case Studies

Recent clinical evaluations have highlighted the therapeutic potential of this compound in various settings:

  • HIV Treatment : A study involving derivatives similar to this compound reported promising results as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating significant antiviral activity against HIV .
  • Cancer Therapy : In vitro studies showed that compounds derived from this quinoxaline scaffold exhibited enhanced potency compared to standard chemotherapy agents like doxorubicin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one, and how can reaction conditions be optimized?

  • The compound can be synthesized via reductive cyclization or nucleophilic substitution. For example, intermediates like chloropropyl derivatives (e.g., compound 36 in ) are prepared using NaH in DMF, followed by displacement with amines. Reduction steps (e.g., LiAlH4 in THF) and coupling reactions (e.g., with thioimidate reagents) yield final products . Optimizing solvent polarity (DMF vs. acetonitrile) and temperature (e.g., 60°C for nucleophilic displacement) improves yields .

Q. Which analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

  • Chiral HPLC or polarimetry confirms enantiomeric purity, while NMR (1H/13C) resolves stereochemical configurations, such as the isopropyl group's spatial arrangement . X-ray crystallography (e.g., as in ) provides definitive structural validation. Purity is assessed via HPLC-UV or LC-MS , with detection limits <0.1% for impurities .

Q. How is the biological activity of this compound initially screened in academic research?

  • Standard assays include cytotoxicity (MTT assay) , antibacterial (MIC determination) , and enzyme inhibition studies (e.g., sGC activity assays in ). For example, IC50 values are derived from dose-response curves using Prism 5 software, with statistical validation via one-way ANOVA and Tukey’s test (p<0.05) .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

  • Derivatization strategies focus on substituents at positions 3 (isopropyl) and 7 (halogenation or aryl groups). For instance, bromination (Br2 in AcOH, ) or Suzuki coupling (phenylboronic acid/Pd(PPh3)4) introduces aromatic moieties, altering lipophilicity and target affinity. SAR studies reveal that electron-withdrawing groups at position 7 improve enzyme inhibition .

Q. What methodologies address contradictions in reported synthetic yields for dihydroquinoxalinone derivatives?

  • Discrepancies arise from solvent choice (DMF vs. THF) and catalyst loading (e.g., KI in acetonitrile). Systematic Design of Experiments (DoE) can identify critical factors. For example, reports 64% yield for benzyl derivatives using NaH, while achieves 95% via NaCNBH3 reduction, highlighting reductant selectivity .

Q. How should researchers statistically validate bioactivity data for this compound?

  • Triplicate experiments with mean ± SD are mandatory. For sGC assays ( ), nonlinear regression models (e.g., sigmoidal dose-response) calculate EC50 values. Outliers are excluded via Grubbs’ test (α=0.05). Data must comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What strategies ensure stereochemical fidelity during large-scale synthesis?

  • Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) control the (S)-configuration. notes that diastereomers like (3R)-isopropyl derivatives require chiral stationary phase HPLC for separation. Reaction monitoring via in situ IR prevents racemization .

Q. How can conflicting bioactivity results across studies be reconciled?

  • Discrepancies may stem from assay conditions (e.g., cell line variability or serum concentration). Meta-analyses using PRISMA guidelines standardize data comparison. For example, cytotoxicity in marine sponges ( ) vs. mammalian cells ( ) requires normalization to ATP levels or protein content .

Methodological Tables

Parameter Synthetic Optimization Biological Assay
Key ReagentsNaH, LiAlH4, Pd(PPh3)4 DTT, SDS, [α-32P]-GTP
Critical Conditions60°C, anhydrous DMF pH 7.4, 37°C
Analytical ToolsLC-MS, Chiral HPLC Prism 5, ANOVA

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